N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C17H16N2O4 and its molecular weight is 312.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropanecarboxamide is 312.11100700 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of N-phenyl-benzamide derivatives, including compounds with nitro (NO2) and methoxy (OCH3) substituents, have shown their significant role as corrosion inhibitors for mild steel in acidic conditions. These compounds demonstrate high inhibition efficiency, strong adsorption at metal/electrolyte interfaces, and are supported by Density Functional Theory (DFT) and Molecular Dynamic (MD) simulations studies, highlighting their potential in materials science and engineering applications (Mishra et al., 2018).
Corrosion Inhibition
Research has explored the corrosion inhibition properties of N-phenyl-benzamide derivatives, revealing their effectiveness in protecting metals from acidic corrosion. Through electrochemical and computational studies, these compounds have been identified as promising materials for extending the lifespan of metals in corrosive environments, thereby playing a crucial role in industrial applications where metal corrosion is a significant concern (Mishra et al., 2018).
Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropanecarboxamide have been studied for their potential as Positron Emission Tomography (PET) tracers for serotonin 5-HT1A receptors. These studies have unveiled new pathways for diagnosing and understanding neuropsychiatric disorders, showcasing the compound's versatility in contributing to novel therapeutic and diagnostic tools (García et al., 2014).
Electrochemical Applications
The electrochromic properties of aromatic polyamides incorporating N,N,N',N'-tetraphenyl-p-phenylenediamine (TPPA) units, derived from similar chemical structures, have demonstrated significant potential in developing near-infrared (NIR) electrochromic materials. These findings suggest applications in smart windows, displays, and other devices requiring adjustable transparency or color changes (Yen & Liou, 2009).
Analytical Chemistry
Compounds with structural similarities to N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropanecarboxamide have been employed as reagents in analytical chemistry for the protection and deprotection of amidines, facilitating the synthesis of benzamidines. This application is crucial in the multiparallel solution phase synthesis of complex molecules, indicating the compound's utility in synthetic organic chemistry and drug discovery processes (Bailey et al., 1999).
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-9-12(19(21)22)7-8-15(16)18-17(20)14-10-13(14)11-5-3-2-4-6-11/h2-9,13-14H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBXRIZJCFAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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